3-(2-methoxyphenyl)-2-[(Z)-2-(2-nitrophenyl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
3-(2-METHOXYPHENYL)-2-[(1Z)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHOXYPHENYL)-2-[(1Z)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or ethenyl groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Products may include quinazolinone derivatives with oxidized side chains.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential use in the formulation of new drugs.
Mechanism of Action
The mechanism of action of 3-(2-METHOXYPHENYL)-2-[(1Z)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds in the quinazolinone family.
Methoxyphenyl Compounds: Compounds with similar methoxyphenyl groups.
Nitrophenyl Compounds: Compounds with nitrophenyl groups.
Uniqueness
Structural Complexity: The combination of methoxyphenyl, nitrophenyl, and quinazolinone moieties.
Biological Activity: Unique interactions with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C23H17N3O4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-[(Z)-2-(2-nitrophenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C23H17N3O4/c1-30-21-13-7-6-12-20(21)25-22(24-18-10-4-3-9-17(18)23(25)27)15-14-16-8-2-5-11-19(16)26(28)29/h2-15H,1H3/b15-14- |
InChI Key |
ZZPBFUMULMNIMG-PFONDFGASA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C\C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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